molecular formula C17H28N4O B7430241 N,2,2-trimethyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)pentanamide

N,2,2-trimethyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)pentanamide

Cat. No.: B7430241
M. Wt: 304.4 g/mol
InChI Key: ZHOKYDCPOIXQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,2-trimethyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)pentanamide is a chemical compound with the molecular formula C19H32N4O. It is commonly referred to as TIPP, and it belongs to the class of piperidine compounds. TIPP has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

TIPP exerts its effects by binding to and activating the delta-opioid receptor. This activation leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in pain signaling. TIPP also activates the release of endogenous opioids such as enkephalins, which further contribute to its analgesic effects.
Biochemical and Physiological Effects:
TIPP has been shown to produce potent and long-lasting analgesic effects in animal models of acute and chronic pain. It has also been found to produce antinociceptive effects in neuropathic pain models. TIPP has been shown to be highly selective for the delta-opioid receptor, with minimal affinity for other opioid receptors. This selectivity reduces the risk of side effects such as respiratory depression and addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of TIPP is its high selectivity for the delta-opioid receptor. This selectivity allows for the study of the specific effects of delta-opioid receptor activation without interference from other opioid receptors. TIPP has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, TIPP has limitations in terms of its solubility and stability, which can affect its formulation and storage.

Future Directions

There are several future directions for the study of TIPP. One area of research is the development of TIPP analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the effects of TIPP in various disease models, such as cancer pain and neuropathic pain. TIPP also has potential applications in the treatment of opioid addiction, as it has been shown to produce less tolerance and dependence than other opioid agonists. Overall, TIPP has significant potential as a therapeutic agent for the treatment of pain and other conditions.

Synthesis Methods

TIPP can be synthesized using various methods. One of the commonly used methods is the reaction of 1-(2-pyrimidinyl)piperidine with 2,2,5-trimethyl-1-pyrrolidinyloxyl (TEMPO) in the presence of copper (II) acetate. The reaction proceeds via the formation of a nitroxyl radical intermediate, which then reacts with the piperidine compound to form TIPP.

Scientific Research Applications

TIPP has been extensively studied for its potential therapeutic applications. It has been found to act as a potent and selective delta-opioid receptor agonist. The delta-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, mood, and reward. TIPP has been shown to produce analgesic effects in animal models of acute and chronic pain.

Properties

IUPAC Name

N,2,2-trimethyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-5-9-17(2,3)15(22)20(4)14-7-12-21(13-8-14)16-18-10-6-11-19-16/h6,10-11,14H,5,7-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOKYDCPOIXQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(=O)N(C)C1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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